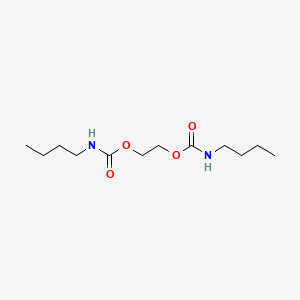

Carbamic acid, butyl-, 1,2-ethanediyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamic acid, butyl-, 1,2-ethanediyl ester is a chemical compound with the molecular formula C_10H_19NO_4. It is an ester derived from carbamic acid and is used in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, 1,2-ethanediyl ester can be synthesized through the reaction of butyl carbamate with ethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The esterification process results in the formation of the desired ester along with water as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is often conducted in a continuous flow reactor to optimize production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, butyl-, 1,2-ethanediyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butyl carbamate and ethylene glycol.

Oxidation: Under oxidative conditions, the ester can be converted into corresponding carbonyl compounds.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Butyl carbamate and ethylene glycol.

Oxidation: Carbonyl compounds.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Carbamic acid, butyl-, 1,2-ethanediyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.

Industry: Utilized in the manufacture of polymers, coatings, and adhesives due to its reactivity and stability.

Mecanismo De Acción

The mechanism of action of carbamic acid, butyl-, 1,2-ethanediyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release butyl carbamate and ethylene glycol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic processes.

Comparación Con Compuestos Similares

Carbamic acid, butyl-, 1,2-ethanediyl ester can be compared with other similar compounds such as:

Carbamic acid, butyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

Butanoic acid, 2-ethyl-, 1,2-ethanediylbis (oxy-2,1-ethanediyl) ester: Another ester with different functional groups, used in different industrial applications.

Ethyl acetate: A common ester used as a solvent, with different chemical properties and applications compared to this compound.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Carbamic acid, butyl-, 1,2-ethanediyl ester (commonly referred to as butyl carbamate) is a compound within the carbamate class, which is characterized by the presence of the carbamate functional group (-NHCOO-). This compound has garnered interest in medicinal chemistry and agricultural applications due to its biological activity and stability.

Carbamates are known for their ability to function as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. The structural characteristics of butyl carbamate contribute significantly to its biological activity:

- Chemical Stability : Carbamate linkages are generally more stable than ester and carbonate bonds in biological systems, which enhances their potential as therapeutic agents .

- Hydrogen Bonding : The formation of intramolecular and intermolecular hydrogen bonds influences the conformational stability and reactivity of carbamates .

Pharmacological Applications

Butyl carbamate has been explored for various pharmacological uses, particularly as a precursor in the synthesis of biologically active compounds. Some notable applications include:

- Peptide Bond Surrogates : Carbamates can serve as effective surrogates for peptide bonds in drug design, enhancing the bioavailability and metabolic stability of pharmaceutical agents .

- Insecticides : Certain carbamate derivatives exhibit insecticidal properties, making them valuable in agricultural applications .

Toxicological Profile

The toxicity of butyl carbamate is relatively low compared to other chemical classes. However, its effects can vary based on dosage and exposure routes. Studies indicate that at high concentrations, carbamates can exhibit neurotoxic effects due to their mechanism of action on cholinergic pathways .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that butyl carbamate exhibits significant inhibition of AChE activity, which is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's .

- Synthesis of Derivatives : A study focused on synthesizing various derivatives of butyl carbamate showed promising results in enhancing biological activity through structural modifications. For instance, introducing different alkyl chains or functional groups improved enzyme affinity and selectivity .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Study A | AChE Inhibition | Butyl carbamate inhibited AChE with an IC50 value of 0.5 mM. |

| Study B | Synthesis of Derivatives | New derivatives showed up to 3-fold increase in activity compared to butyl carbamate. |

| Study C | Toxicity Assessment | Low acute toxicity observed; LD50 > 2000 mg/kg in rodents. |

Propiedades

IUPAC Name |

2-(butylcarbamoyloxy)ethyl N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJJOVFNHJWWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCOC(=O)NCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.